![molecular formula C9H5NO2 B12288407 6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)

6-Ethynylbenzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-エチニルベンゾ[d]オキサゾール-2(3H)-オンは、ベンゾオキサゾールファミリーに属する複素環式化合物です。ベンゾオキサゾールは、その多様な生物活性で知られており、医薬品、農薬、材料科学など様々な分野で使用されています。

2. 製法

合成経路と反応条件: 6-エチニルベンゾ[d]オキサゾール-2(3H)-オンの合成は、通常、2-アミノフェノールとエチニルブロミドを塩基性条件下で反応させることから始まります。反応は、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド (DMF) などの適切な溶媒中で行われます。 混合物を加熱すると、ベンゾオキサゾール環が形成されます .

工業的製造方法: 6-エチニルベンゾ[d]オキサゾール-2(3H)-オンの工業的製造では、同様の合成経路が使用されますが、より大規模で行われます。連続フロー反応器や最適化された反応条件の使用により、収率と純度が向上します。 環境に優しい化学アプローチ、例えば、溶媒を使用しない反応や環境に優しい溶媒の使用も、プロセスを持続可能なものにするために検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylbenzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also explored to make the process more sustainable .

化学反応の分析

反応の種類: 6-エチニルベンゾ[d]オキサゾール-2(3H)-オンは、以下の化学反応など、様々な化学反応を起こします。

酸化: エチニル基は、対応するカルボニル化合物に酸化できます。

還元: ベンゾオキサゾール環は、特定の条件下で還元されて、ジヒドロベンゾオキサゾール誘導体になります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性媒体中で使用します。

還元: 水素ガス存在下で、パラジウム炭素 (Pd/C) などの触媒を使用します。

主要な生成物:

酸化: ベンゾオキサゾール-2-カルボン酸の生成。

還元: ジヒドロベンゾオキサゾール誘導体の生成。

4. 科学研究への応用

6-エチニルベンゾ[d]オキサゾール-2(3H)-オンは、科学研究において幅広い応用範囲を持ちます。

化学: より複雑な複素環式化合物の合成における構成要素として使用されます。

生物学: 酵素阻害剤としての可能性や、生体高分子との相互作用について研究されています。

医学: 抗炎症、抗菌、抗がん作用について調査されています。

科学的研究の応用

6-Ethynylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Used in the development of new materials with specific electronic or optical properties

作用機序

6-エチニルベンゾ[d]オキサゾール-2(3H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。例えば、その抗炎症作用は、シクロオキシゲナーゼ (COX) などの酵素の阻害によるものです。エチニル基は、酵素の活性部位への結合親和性を高め、触媒活性を阻害します。 同様に、その抗菌活性は、細菌細胞壁合成の阻害に関連しています .

類似化合物:

ベンゾオキサゾール: エチニル基を持たないため、反応性が低くなります。

2-置換ベンゾオキサゾール: 2-アミノベンゾオキサゾールや2-メチルベンゾオキサゾールなどの化合物では、2位に異なる置換基があり、反応性と用途に影響を与えます.

ユニークさ: 多様な化学反応を起こす能力と幅広い生物活性を持つことから、研究や産業用途において貴重な化合物となっています .

類似化合物との比較

Benzoxazole: Lacks the ethynyl group, making it less reactive.

2-Substituted Benzoxazoles: Compounds like 2-aminobenzoxazole and 2-methylbenzoxazole have different substituents at the 2-position, affecting their reactivity and applications.

Uniqueness: Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .

特性

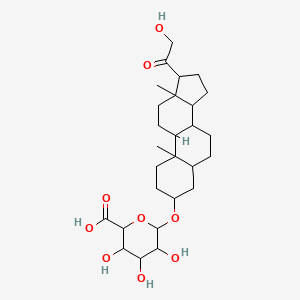

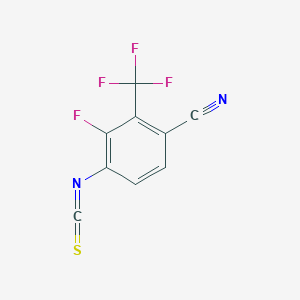

分子式 |

C9H5NO2 |

|---|---|

分子量 |

159.14 g/mol |

IUPAC名 |

6-ethynyl-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C9H5NO2/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h1,3-5H,(H,10,11) |

InChIキー |

ZJSMNMOUCGSDQD-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC2=C(C=C1)NC(=O)O2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)

![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)

![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)

![(4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl) 2,2-dimethylpropanoate](/img/structure/B12288399.png)